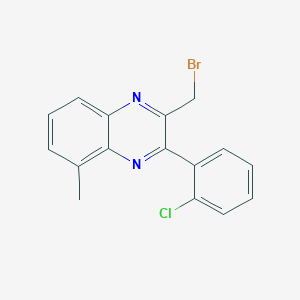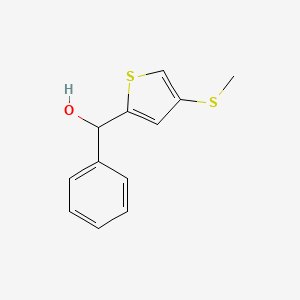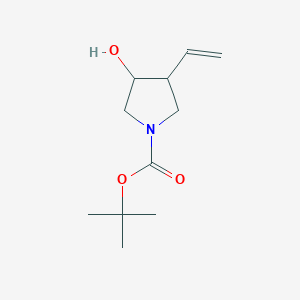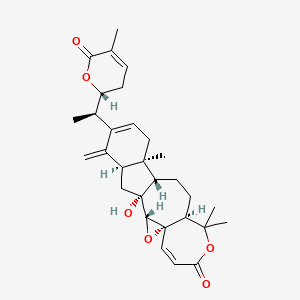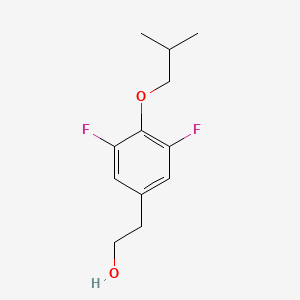
4-Chlorobut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobut-2-en-1-amine is an organic compound with the molecular formula C4H8ClN. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chlorine atom and an amine group attached to a butene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chlorobut-2-en-1-amine involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which subsequently reacts with dimethylamine to yield N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The use of phase-transfer catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are valuable intermediates in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
4-Chlorobut-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chlorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Chlorobut-2-en-1-amine include:
- This compound hydrochloride
- 2-Buten-1-amine, 4-chloro-
- cis-4-Chloro-2-butenylamine hydrochloride .
Uniqueness
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility as an intermediate in organic synthesis and its potential biological activities make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H8ClN |
|---|---|
Peso molecular |
105.56 g/mol |
Nombre IUPAC |
(E)-4-chlorobut-2-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |
Clave InChI |
DYUZZXXUVYQTQX-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CCl)N |
SMILES canónico |
C(C=CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


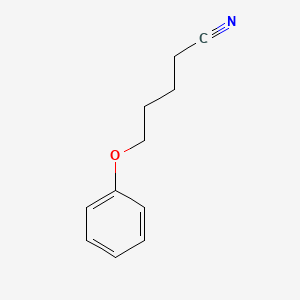
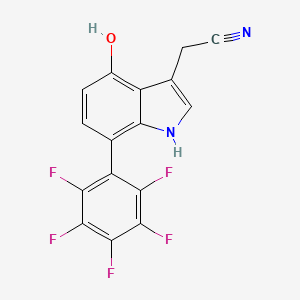
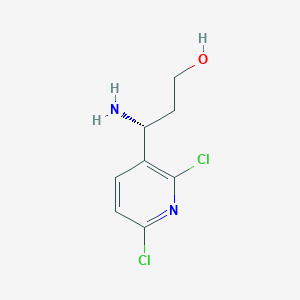

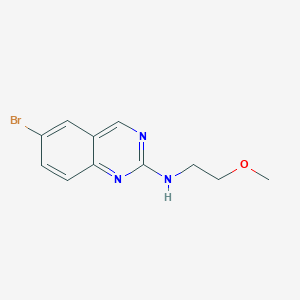
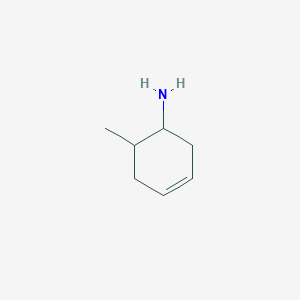
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
